molecular formula C16H15ClN2O B14563554 3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide CAS No. 61625-43-2

3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide

Cat. No.: B14563554
CAS No.: 61625-43-2
M. Wt: 286.75 g/mol
InChI Key: UBCZPOSIGWLXKN-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide is an organic compound characterized by the presence of a chlorophenyl group, a benzene ring, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide typically involves the reaction of 4-chlorobenzaldehyde with benzene-1-carboximidamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium and platinum, while solvents such as ethanol or methanol are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in the presence of a propionic acid moiety.

    3,3,3-Tris(4-chlorophenyl)propionic acid: Contains multiple chlorophenyl groups and a propionic acid moiety.

Uniqueness

3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61625-43-2

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C16H15ClN2O/c17-14-7-5-12(6-8-14)15(20)9-4-11-2-1-3-13(10-11)16(18)19/h1-3,5-8,10H,4,9H2,(H3,18,19)

InChI Key

UBCZPOSIGWLXKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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